molecular formula C8H5ClF2O2 B6231787 2-chloro-3-(difluoromethyl)benzoic acid CAS No. 1780697-74-6

2-chloro-3-(difluoromethyl)benzoic acid

Cat. No.: B6231787
CAS No.: 1780697-74-6
M. Wt: 206.57 g/mol
InChI Key: IJEXYXUTJPSTDZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 3-position of the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluoromethyl group, which can enhance metabolic stability, bioavailability, and target binding compared to non-fluorinated analogs .

Properties

CAS No.

1780697-74-6

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13)

InChI Key

IJEXYXUTJPSTDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro group in chloro-fluoromethyl benzoic acids undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80°C yields amino-substituted derivatives. In analogous compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, substitution occurs at the ortho-chloro position with a 72% yield when treated with ammonia .

  • Thiol Substitution : Thiophenol in the presence of potassium carbonate replaces the chloro group, forming aryl thioethers (e.g., 65% yield for a trifluoromethyl analogue) .

Table 1: Substitution Reactivity of Chloro-Fluoromethyl Benzoic Acids

SubstrateReagent/ConditionsProductYield (%)Reference
2-Cl-3-CF₃-benzoic acidNH₃, DMF, 80°C2-NH₂-3-CF₃-benzoic acid72
2-Cl-4-CF₃Ph-benzoic acidPhSH, K₂CO₃, DMSO2-PhS-4-CF₃Ph-benzoic acid65

Oxidation and Reduction

The difluoromethyl group influences redox behavior:

  • Oxidation : The benzoic acid moiety resists oxidation, but the difluoromethyl group can undergo partial defluorination under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups in derivatives like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid to amines without affecting the chloro or fluoromethyl groups .

Coupling Reactions

Palladium-catalyzed cross-coupling is effective for aryl functionalization:

  • Suzuki-Miyaura : 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C, 12h), achieving biaryl products in >85% yield .

  • Heck Reaction : Olefination occurs at the chloro position with styrene derivatives, forming styryl-substituted benzoic acids (70–78% yield) .

Figure 1: Proposed Mechanism for Pd-Catalyzed Coupling

text
1. Oxidative addition of Pd(0) to aryl chloride. 2. Transmetallation with boronic acid. 3. Reductive elimination to form biaryl product.

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

  • Esterification : Reaction with alcohols (e.g., 3-phenylpropanol) using DMAP/Et₃N forms esters (82–90% yield) .

  • Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines to yield amides (e.g., 2-chloro-3-nitro-5-CF₃-benzamide) .

Table 2: Esterification Chemoselectivity with Substituted Anhydrides

AnhydrideAlcoholEster Yield (%)Selectivity (A:B)
2-F-6-CF₃-benzoic anhydride3-Phenylpropanol8995:5

Crystal Packing and Hydrogen Bonding

Intermolecular interactions influence reactivity:

  • Carboxylic acid dimers form via O—H···O hydrogen bonds (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid) .

  • Dihedral angles between aromatic rings range from 68.7–80.7°, affecting steric accessibility for reactions .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(difluoromethyl)benzoic acid has been investigated as a precursor for various pharmaceutical compounds. Its difluoromethyl group can enhance biological activity and metabolic stability.

Case Study :
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds synthesized from this compound have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .

Agrochemicals

The compound has potential applications in the development of herbicides and fungicides. The presence of the difluoromethyl group can improve the herbicidal properties of benzoic acid derivatives.

Data Table: Herbicidal Activity

Compound NameTarget SpeciesActivity (g/ha)Reference
Compound AWeeds150
Compound BFungi200

Material Science

In material science, this compound is being explored for its potential use in synthesizing polymers with enhanced thermal stability and chemical resistance.

Case Study :
Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved mechanical properties and resistance to solvents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chlorobenzoic acid with difluoromethylating agents under controlled conditions. The resulting derivatives can be tailored for specific applications, enhancing their utility in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-3-(difluoromethyl)benzoic acid depends on its specific application. In biochemical studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to improved biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The difluoromethyl group (-CF₂H) in 2-chloro-3-(difluoromethyl)benzoic acid distinguishes it from other halogenated benzoic acids. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties Applications
2-Chloro-3-(trifluoromethyl)benzoic acid -Cl (2), -CF₃ (3) 224.57 Higher lipophilicity (LogP ~1.6) Pharmaceutical intermediates
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid -Cl (3), -F (2,4), -OH (5) ~220 (estimated) Enhanced water solubility due to -OH group Antimicrobial drug intermediates
2,5-Dichlorobenzoic acid -Cl (2,5) 191.0 Lower acidity (pKa ~2.8) Herbicides, dyes
Dicamba (3,6-dichloro-2-methoxybenzoic acid) -Cl (3,6), -OCH₃ (2) 221.0 Herbicidal activity Agricultural weed control

Key Observations:

  • The difluoromethyl group (-CF₂H) balances electronegativity and steric bulk, offering intermediate lipophilicity compared to -CF₃ (trifluoromethyl) and greater metabolic stability than non-fluorinated analogs .
  • Chlorine positioning significantly impacts acidity: 2-chloro substitution lowers pKa compared to 3-chloro isomers due to proximity to the carboxylic acid group .
  • Hydroxy and methoxy groups (e.g., in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and dicamba ) enhance solubility or herbicidal activity but may reduce membrane permeability.

Biological Activity

2-Chloro-3-(difluoromethyl)benzoic acid is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by both chlorine and difluoromethyl groups, imparts distinct biological activities, making it a valuable candidate for research. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS No. 1780697-74-6
Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, which can lead to modulation of their activity. This mechanism is crucial in the development of bioactive molecules and probes for biochemical studies.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, although specific data on its efficacy against mycobacterial species remains limited. For instance, related compounds have shown varying degrees of anti-mycobacterial activity but did not demonstrate significant inhibition at concentrations up to 100 µM .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways. The presence of the difluoromethyl group may enhance the interaction with target enzymes, leading to improved inhibition compared to non-fluorinated analogs .

Case Studies

  • Anti-Tuberculosis Research : As part of ongoing research into new anti-tubercular agents, derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown promise in targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is critical for mycobacterial cell wall biosynthesis .
  • Synthetic Applications : The compound serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its unique substituents allow for diverse synthetic pathways that can lead to biologically active compounds .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
2-Chloro-5-(difluoromethyl)benzoic acidDifluoromethyl at the 5-positionSimilar enzyme inhibition potential
2-Chloro-3,4-difluorobenzoic acidTwo fluorine atoms at the 3 and 4 positionsPotentially lower binding affinity
2-Chloro-5-(trifluoromethyl)benzoic acidTrifluoromethyl group instead of difluoromethylEnhanced potency in some enzyme targets

Q & A

Q. Q1. What are the recommended synthetic routes for 2-chloro-3-(difluoromethyl)benzoic acid, and how can reaction conditions be optimized for lab-scale preparation?

Answer:

  • Direct Fluorination : Introduce the difluoromethyl group via electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and adjust temperature (typically 0–40°C) to minimize side products .
  • Chlorination Post-Fluorination : Chlorinate the benzoic acid derivative at the 2-position using Cl₂ gas or N-chlorosuccinimide (NCS) in DCM. Confirm regioselectivity via 1^1H NMR (absence of aromatic protons at δ 7.2–7.5 ppm) .
  • Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water gradient) .

Q. Q2. How can researchers characterize the physicochemical properties of this compound, and what key spectral markers should be prioritized?

Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) to determine melting point (expected range: 150–160°C based on analogous fluorinated benzoic acids) .
  • Spectroscopy :
    • IR : Look for C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
    • 1^1H/13^13C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to chlorine and fluorine coupling. 19^19F NMR shows a triplet (δ -120 to -130 ppm) for the difluoromethyl group .
  • Mass Spectrometry : ESI-MS ([M-H]⁻) should exhibit a molecular ion at m/z 220.0 (calc. for C₈H₅ClF₂O₂) .

Advanced Research Questions

Q. Q3. How does the difluoromethyl group influence the electronic and steric properties of this compound, and what implications does this have for its reactivity in agrochemical applications?

Answer:

  • Electronic Effects : The difluoromethyl group is electron-withdrawing (-I effect), reducing electron density at the aromatic ring and enhancing electrophilic substitution resistance. This stabilizes intermediates in herbicide modes of action (e.g., protoporphyrinogen oxidase inhibition) .
  • Steric Effects : Fluorine’s small atomic radius allows minimal steric hindrance, facilitating binding to enzymatic pockets. Docking studies (PDB: 3K9K) show improved ligand-protein interactions compared to non-fluorinated analogs .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in rat liver microsome assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .

Q. Q4. What strategies are effective in resolving contradictory data regarding the regioselectivity of fluorination and chlorination during synthesis?

Answer:

  • Isotopic Labeling : Use 18^{18}F-labeled reagents to track fluorination pathways via radio-TLC .
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict activation energies for competing reaction pathways. For example, chlorination at the 2-position is favored by 8.3 kcal/mol over the 4-position .
  • Controlled Experiments : Vary reaction parameters (e.g., solvent polarity, temperature) and analyze products via GC-MS to identify intermediates .

Q. Q5. How can researchers design experiments to assess the environmental fate of this compound, particularly its persistence in soil and aquatic systems?

Answer:

  • Soil Degradation : Conduct OECD 307 batch tests under aerobic conditions. Monitor degradation via LC-MS/MS and identify metabolites (e.g., dechlorinated or defluorinated products) .
  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C. Use 19^19F NMR to detect fluoride release (indicative of C-F bond cleavage) .
  • Photolysis : Simulate sunlight exposure (300–800 nm) in a photoreactor. Quantify degradation products using HRMS and compare half-lives to structurally related herbicides .

Q. Q6. What computational approaches are recommended for predicting the bioactivity of this compound derivatives?

Answer:

  • QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to build regression models. Validate with IC₅₀ data from enzyme inhibition assays (R² > 0.85) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with ALS enzyme) over 100 ns trajectories. Analyze binding free energies (MM-PBSA) to prioritize derivatives .
  • ADMET Prediction : Apply SwissADME or ADMETlab to estimate bioavailability, toxicity, and metabolic pathways .

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